

Application Notes: In Vitro Motility Assay with Cevipabulin-Treated Microtubules

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Compound of Interest		
Compound Name:	Cevipabulin Fumarate	
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Introduction

The in vitro motility assay is a powerful tool for studying the interactions between motor proteins, such as kinesin and dynein, and their cytoskeletal tracks, microtubules.[1][2] This bottom-up approach allows for the precise measurement of motor protein function under controlled biochemical conditions. A critical component of these assays is the stabilization of microtubules to prevent their spontaneous depolymerization. While taxol (paclitaxel) is the most commonly used stabilizing agent, the exploration of novel microtubule-active compounds offers new avenues for research and nanotechnology applications.[3][4]

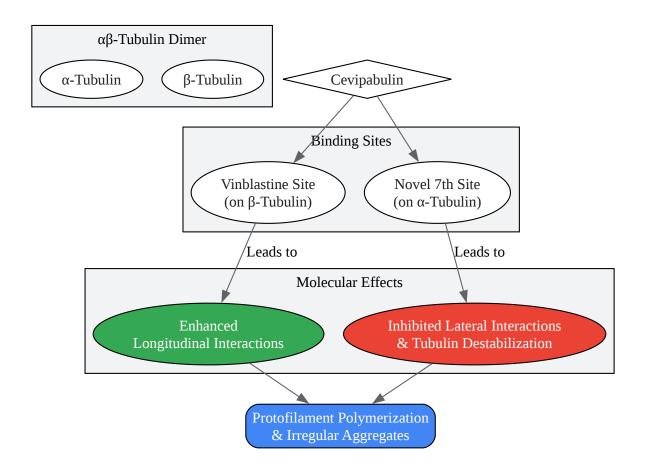
Cevipabulin is a potent, orally active antitumor compound with a complex and unique mechanism of action on tubulin.[5] Though functionally considered a microtubule-stabilizing agent, its mechanism differs significantly from taxol.[3][6] X-ray crystallography studies have revealed that Cevipabulin binds to two distinct sites on the $\alpha\beta$ -tubulin dimer: the vinblastine site on β -tubulin and a novel "seventh site" on α -tubulin.[7][8][9] This dual binding has a unique effect:

- Binding to the vinblastine site enhances the longitudinal interactions between tubulin dimers.
 [10][11]
- Binding to the seventh site near the non-exchangeable GTP promotes tubulin destabilization and degradation while inhibiting lateral interactions between protofilaments.[7][10][11][12]



The net result is not the formation of conventional, fully formed microtubules, but rather the polymerization of tubulin protofilaments that subsequently form irregular aggregates.[10][11] Despite their altered structure, these Cevipabulin-treated polymers are actively translocated by kinesin motors in gliding assays, exhibiting properties distinct from taxol-stabilized microtubules.[3] These application notes provide the protocols to prepare these unique tubulin polymers and utilize them in a classic in vitro motility assay.

Mechanism of Action: Cevipabulin's Dual-Site Effect on Tubulin



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Data Summary: Comparative Properties of Stabilized Microtubules

This table summarizes the key differences observed between microtubules treated with Cevipabulin versus the conventional stabilizer, Paclitaxel, in the context of in vitro motility assays.

Property	Cevipabulin-Treated Microtubules	Paclitaxel-Stabilized Microtubules
Gliding Velocity	Significantly higher than paclitaxel-stabilized microtubules.[3]	Baseline velocity for standard kinesin gliding assays.
Flexibility	More flexible (lower persistence length).[3]	Stiffer and exhibit straighter trajectories.[3][4]
Structure	Induces formation of linear protofilaments and their aggregation.[11]	Promotes the assembly of complete, stable 13-protofilament microtubules.
Binding Site	Binds to the Vinblastine site (β -tubulin) and a novel 7th site (α -tubulin).[7][8]	Binds to the taxane site within the microtubule lumen (β-tubulin).

Experimental Protocols

Protocol 1: Preparation of Cevipabulin-Treated, Fluorescently Labeled Tubulin Polymers

This protocol describes the polymerization of fluorescently labeled tubulin in the presence of Cevipabulin.

A. Reagents and Buffers

- Lyophilized, unlabeled porcine brain tubulin
- Lyophilized, rhodamine-labeled tubulin



- Cevipabulin (stock solution of 1-10 mM in DMSO)
- GTP (100 mM stock in ddH₂O, pH 7.0)
- DMSO (Dimethyl sulfoxide)
- BRB80 Buffer (Brinkley Buffer 80): 80 mM PIPES/KOH (pH 6.9), 1 mM EGTA, 1 mM MgCl₂. Prepare from stocks, filter sterilize, and store at 4°C.
- Cushion Buffer: BRB80 supplemented with 60% (v/v) glycerol. Store at -20°C.
- B. Polymerization Procedure
- Tubulin Reconstitution: Resuspend unlabeled and rhodamine-labeled tubulin in ice-cold BRB80 to a final concentration of 10 mg/mL. Keep on ice for immediate use.
- Prepare Polymerization Mix: In a pre-chilled microcentrifuge tube on ice, combine the following:
 - Unlabeled tubulin (to a final concentration of ~20 μM)
 - Rhodamine-labeled tubulin (at a 1:10 to 1:20 ratio with unlabeled tubulin)
 - BRB80 Buffer
- Clarification: Centrifuge the tubulin mixture at >100,000 x g for 10 minutes at 4°C to remove any aggregates.[13] Transfer the supernatant to a new, pre-chilled tube.
- Initiate Polymerization: Add GTP to the clarified tubulin solution to a final concentration of 1 mM.
- Add Cevipabulin: Immediately add Cevipabulin to the mixture to a final concentration of 5-10 μM. A concentration of 5.0 μM has been shown to be effective for stabilization.[6] Mix gently by pipetting.
- Incubation: Incubate the reaction mixture in a 37°C water bath for 30-60 minutes to allow for polymerization.

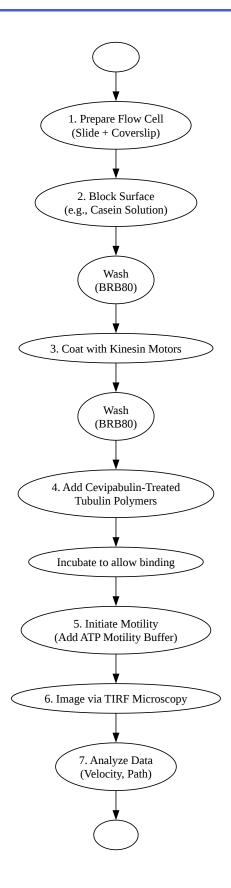


- Stabilization (Optional Pelleting): To separate polymers from unpolymerized dimers, gently layer the reaction mixture over a pre-warmed (37°C) cushion of 100 μL of Cushion Buffer in an ultracentrifuge tube.
- Centrifuge at ~100,000 x g for 20 minutes at 37°C.
- Carefully remove the supernatant containing unpolymerized tubulin. Gently wash the pellet with 100 μL of pre-warmed BRB80.
- Resuspend Polymers: Gently resuspend the pellet in an appropriate volume of warm (37°C)
 BRB80 containing 5 μM Cevipabulin. Use these polymers within a few hours for the motility assay. Avoid vigorous pipetting to prevent shearing.

Protocol 2: In Vitro Gliding Motility Assay

This protocol details the steps for observing the movement of Cevipabulin-treated tubulin polymers on a kinesin-coated surface.





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A. Reagents and Buffers

Methodological & Application



- Kinesin Motor Protein: e.g., Kinesin-1/KIF5B construct, stored in a glycerol-containing buffer at -80°C.
- Cevipabulin-Treated Tubulin Polymers: From Protocol 1.
- Casein Solution: 1 mg/mL casein in BRB80.
- Motility Buffer: BRB80 supplemented with:
 - 1-2 mM ATP
 - 10 μM Cevipabulin (to maintain polymer stability)
 - An oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose) to reduce photobleaching.
 - 20 mM DTT (Dithiothreitol)

B. Assay Procedure

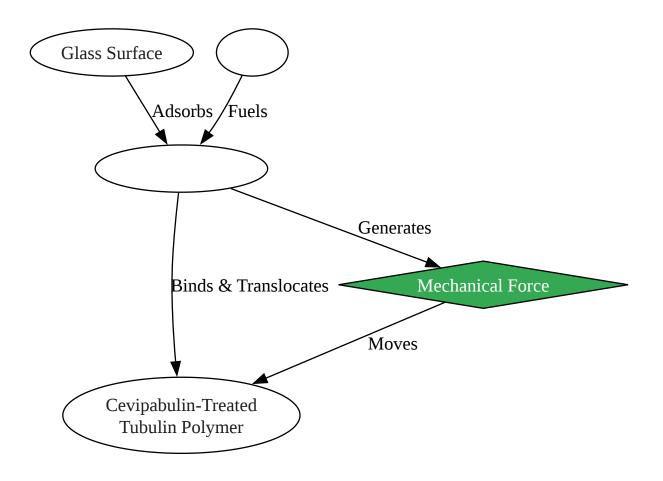
- Flow Cell Construction: Create a flow chamber (~10-20 μL volume) by affixing a coverslip to a glass microscope slide using two parallel strips of double-sided tape or vacuum grease.
- Surface Blocking: Introduce \sim 20 μ L of the casein solution into the flow cell and incubate for 5 minutes at room temperature. This prevents nonspecific binding of proteins to the glass.
- Wash: Wash the chamber by flowing through 3 volumes (~60 μL) of BRB80 buffer.
- Kinesin Coating: Introduce a solution of kinesin motors (e.g., 10-50 μg/mL in BRB80) into the chamber. Incubate for 5 minutes to allow the motors to adsorb to the casein-coated surface.
- Wash: Gently wash out unbound kinesin by flowing through 3 volumes (~60 μL) of BRB80 buffer.
- Introduce Tubulin Polymers: Introduce the prepared Cevipabulin-treated tubulin polymers (diluted in BRB80 + 10 μ M Cevipabulin) into the chamber. Incubate for 5 minutes to allow the polymers to bind to the motors.



- Initiate Motility: To start the motor activity, flow in ~40 μL of the final Motility Buffer containing ATP.
- Seal and Image: Seal the ends of the flow cell with vacuum grease or nail polish to prevent evaporation. Immediately transfer the slide to an inverted fluorescence microscope (Total Internal Reflection Fluorescence - TIRF - microscopy is recommended for best signal-tonoise).
- Data Acquisition: Record time-lapse image sequences of the moving fluorescent polymers.

Data Analysis and Interpretation

The acquired time-lapse videos can be analyzed using software such as ImageJ/Fiji with plugins like MTrackJ. Key parameters to quantify are the gliding velocity (µm/s) and the path trajectory. The increased flexibility of Cevipabulin-treated polymers may result in more curved paths compared to the rigid, straight paths of taxol-stabilized microtubules.[3] These quantitative data provide insights into how Cevipabulin's unique modification of tubulin structure affects its interaction with molecular motors.





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